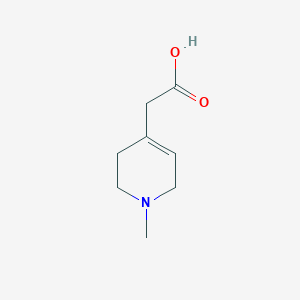

2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-YL)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-YL)acetic acid is a chemical compound that belongs to the class of tetrahydropyridines This compound is characterized by a tetrahydropyridine ring substituted with a methyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-YL)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with 1-methyl-1,2,3,6-tetrahydropyridine.

Acetylation: The tetrahydropyridine is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

Hydrolysis: The resulting acetylated product is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-YL)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted tetrahydropyridine derivatives.

Scientific Research Applications

2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-YL)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound is similar in structure but contains a boronic acid moiety instead of an acetic acid group.

Methyl 2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)acetate: This ester derivative is closely related and can be used in similar synthetic applications.

Uniqueness

2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-YL)acetic acid is unique due to its specific combination of a tetrahydropyridine ring and an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-YL)acetic acid (CAS No. 87647-04-9) is a compound of interest due to its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C10H13NO2

- Molecular Weight : 183.22 g/mol

- Structure : The compound features a tetrahydropyridine ring, which is known for its pharmacological properties.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. In various models of neurodegeneration, including those mimicking Parkinson's disease (PD), the compound has demonstrated the ability to:

- Reduce neurotoxicity induced by neurotoxic agents such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

- Promote the survival of dopaminergic neurons and enhance striatal reinnervation in murine models .

The neuroprotective effects are attributed to several mechanisms:

- Antioxidant Activity : The compound may reduce oxidative stress by scavenging reactive oxygen species (ROS), thereby protecting neuronal cells from damage.

- Modulation of Neurotransmitter Systems : It potentially influences dopamine levels and receptor activity, which are critical in conditions like PD .

- Inhibition of Apoptosis : Studies suggest that it can inhibit apoptotic pathways in neuronal cells, promoting cell survival .

Table 1: Summary of Biological Activities

Case Study: Neuroprotection in Parkinson's Disease Models

In a study involving MPTP-induced neurotoxicity in mice, treatment with this compound resulted in:

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-YL)acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyridine-derived acetic acids are synthesized by reacting substituted pyridines with haloacetic acids under basic conditions. Yield optimization requires careful control of solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometry of the methylating agent. Multi-step routes may involve protecting group strategies to prevent side reactions at the tetrahydropyridine nitrogen .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the tetrahydropyridine ring conformation and methyl/acetic acid substituents. 1H-NMR can resolve splitting patterns for the methyl group and protons on the tetrahydropyridine ring. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides absolute stereochemical confirmation, as demonstrated in structurally related acetic acid derivatives .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should assess degradation under aerobic/anaerobic conditions, humidity, and light exposure. Accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring can identify decomposition products. The acetic acid moiety may hydrolyze under acidic/basic conditions, necessitating pH-buffered storage .

Advanced Research Questions

Q. How can conflicting data on the compound’s bioactivity be resolved across in vitro and in vivo studies?

- Methodological Answer : Contradictions may arise from differences in cell permeability, metabolic instability, or assay conditions. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular functional assays) to validate targets. Pharmacokinetic studies (e.g., microsomal stability, plasma protein binding) can explain discrepancies between in vitro potency and in vivo efficacy. Cross-referencing with computational ADMET predictions (e.g., LogP, P-glycoprotein efflux) is advised .

Q. What computational strategies are recommended to optimize reaction pathways for scalable synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states and identify rate-limiting steps. Coupling this with cheminformatics tools (e.g., ICReDD’s reaction path search methods) enables rapid screening of catalysts, solvents, and temperatures. Machine learning models trained on existing reaction databases predict optimal conditions (e.g., solvent selection for improved regioselectivity) .

Q. What experimental design principles minimize variability in biological activity assays?

- Methodological Answer : Use a factorial design (e.g., 2k design) to test variables like compound concentration, incubation time, and cell density. Statistical tools (e.g., ANOVA) quantify the impact of each factor. Normalize data using internal controls (e.g., reference inhibitors) and validate with dose-response curves (IC50/EC50). Replicate experiments across independent batches to account for synthetic variability .

Q. How can structural modifications enhance the compound’s selectivity for a target receptor?

- Methodological Answer : Perform molecular docking and molecular dynamics simulations to map interactions between the compound and receptor binding pockets. Introduce substituents at the tetrahydropyridine 4-position or acetic acid β-carbon to sterically block off-target binding. Validate via SAR studies using analogs with systematic substitutions (e.g., halogenation, methyl groups) .

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)acetic acid |

InChI |

InChI=1S/C8H13NO2/c1-9-4-2-7(3-5-9)6-8(10)11/h2H,3-6H2,1H3,(H,10,11) |

InChI Key |

NGHHDNPKLRASHU-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(=CC1)CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.